AS-041164: A Technical Guide to its Mechanism of Action as a Selective PI3Kγ Inhibitor
AS-041164: A Technical Guide to its Mechanism of Action as a Selective PI3Kγ Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS-041164 is a potent, selective, and orally active inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of AS-041164, with a focus on its role in modulating inflammatory responses. The document details its inhibitory selectivity, its impact on downstream signaling pathways, and its efficacy in preclinical models of inflammation. All quantitative data is presented in structured tables, and key experimental methodologies are described to facilitate reproducibility. Visual diagrams generated using the DOT language are provided to illustrate the core signaling pathways and experimental workflows.
Core Mechanism of Action: Selective PI3Kγ Inhibition
AS-041164 exerts its biological effects through the potent and selective inhibition of PI3Kγ, a member of the Class I phosphoinositide 3-kinase family. PI3Kγ is highly expressed in leukocytes and plays a crucial role in the recruitment and activation of innate immune cells at sites of inflammation.[4] By inhibiting PI3Kγ, AS-041164 effectively blocks the downstream signaling cascade that is essential for chemokine-mediated neutrophil recruitment, a key event in the early stages of inflammation.
Inhibitory Potency and Selectivity
AS-041164 demonstrates significant potency against the PI3Kγ isoform with a half-maximal inhibitory concentration (IC50) of 70 nM.[1][2][3] Its selectivity for the gamma isoform over other Class I PI3K isoforms (α, β, and δ) is a key feature of its pharmacological profile.
| Target | IC50 (nM) |
| PI3Kγ | 70 |
| PI3Kα | 240 |
| PI3Kβ | 1450 |
| PI3Kδ | 1700 |
Table 1: Inhibitory activity of AS-041164 against Class I PI3K isoforms. Data compiled from multiple sources.[1][2][3]
Impact on Downstream Signaling: The PI3Kγ/AKT Pathway
The primary signaling pathway modulated by AS-041164 is the PI3Kγ/AKT pathway. In leukocytes, chemokines such as RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted) bind to their G protein-coupled receptors (GPCRs), leading to the activation of PI3Kγ. Activated PI3Kγ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates the serine/threonine kinase AKT (also known as Protein Kinase B). The activation of AKT is a critical step in mediating various cellular responses, including cell survival, proliferation, and, importantly for inflammation, cell migration and chemotaxis.
AS-041164, by inhibiting PI3Kγ, prevents the production of PIP3 and consequently blocks the phosphorylation and activation of AKT.[1] This disruption of the PI3Kγ/AKT signaling axis is the molecular basis for the anti-inflammatory effects of AS-041164, primarily through the inhibition of neutrophil recruitment.
Figure 1: AS-041164 Mechanism of Action. This diagram illustrates how AS-041164 inhibits the PI3Kγ signaling pathway to block neutrophil recruitment.
Preclinical Efficacy in Inflammation Models
The anti-inflammatory activity of AS-041164 has been demonstrated in well-established preclinical models of inflammation.
RANTES-Induced Neutrophil Recruitment
In a murine model of peritoneal chemotaxis, AS-041164 dose-dependently decreases RANTES-induced neutrophil recruitment.[1] The oral administration of AS-041164 resulted in a potent inhibition of neutrophil infiltration into the peritoneal cavity, with a calculated ED50 of 27.35 mg/kg.[1]
| Model | Species | Endpoint | ED50 (mg/kg, p.o.) |
| RANTES-induced Peritoneal Chemotaxis | Mouse | Inhibition of Neutrophil Recruitment | 27.35 |
Table 2: In vivo efficacy of AS-041164 in a model of neutrophil recruitment.[1]
Carrageenan-Induced Paw Edema
AS-041164 has also been shown to be effective in a rat model of carrageenan-induced paw edema, a classic model of acute inflammation.[1] Oral administration of AS-041164 at doses of 10-100 mg/kg resulted in a significant reduction in inflammatory swelling.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of AS-041164.
In Vitro PI3Kγ Enzyme Inhibition Assay
Objective: To determine the in vitro inhibitory activity of AS-041164 against PI3Kγ.
Materials:
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Recombinant human PI3Kγ enzyme
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AS-041164
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Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
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Phosphatidylinositol (4,5)-bisphosphate (PIP2) substrate
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ATP
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ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
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384-well plates
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Plate reader
Procedure:
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Prepare a serial dilution of AS-041164 in DMSO and then further dilute in kinase assay buffer.
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Add the diluted AS-041164 or DMSO (vehicle control) to the wells of a 384-well plate.
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Add the diluted PI3Kγ enzyme solution to each well.
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Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
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Initiate the kinase reaction by adding a mixture of ATP and the PIP2 substrate to each well.
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Incubate the reaction at 30°C for 60 minutes.
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Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
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Calculate the percentage of inhibition for each concentration of AS-041164 relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of AKT Phosphorylation
Objective: To assess the effect of AS-041164 on AKT phosphorylation in cells.
Materials:
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Cell line (e.g., neutrophils or a cell line responsive to RANTES)
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AS-041164
-
RANTES
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
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Protein assay kit (e.g., BCA)
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SDS-PAGE gels and electrophoresis apparatus
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PVDF or nitrocellulose membranes
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Transfer apparatus
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Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-AKT (Ser473) and anti-total AKT
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
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Imaging system
Procedure:
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Culture cells to the desired confluency.
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Pre-treat the cells with various concentrations of AS-041164 or DMSO for a specified time.
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Stimulate the cells with RANTES for a predetermined time to induce AKT phosphorylation.
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Wash the cells with ice-cold PBS and lyse them in lysis buffer.
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Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-AKT (Ser473) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total AKT to confirm equal protein loading.
-
Quantify the band intensities to determine the relative levels of phosphorylated AKT.
RANTES-Induced Mouse Peritonitis
Objective: To evaluate the in vivo efficacy of AS-041164 in inhibiting neutrophil recruitment.
Materials:
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Mice (e.g., C57BL/6)
-
AS-041164
-
Vehicle control
-
Recombinant murine RANTES
-
Phosphate-buffered saline (PBS)
-
Lavage buffer (e.g., PBS with EDTA)
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FACS buffer
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Antibodies for flow cytometry (e.g., anti-Ly6G for neutrophils)
-
Flow cytometer
Procedure:
-
Administer AS-041164 or vehicle orally to mice at various doses.
-
After a specified pre-treatment time (e.g., 1 hour), inject RANTES intraperitoneally to induce peritonitis.
-
At a predetermined time point after RANTES injection (e.g., 4 hours), euthanize the mice.
-
Collect the peritoneal exudate cells by lavage with cold lavage buffer.
-
Centrifuge the lavage fluid to pellet the cells.
-
Resuspend the cells in FACS buffer and stain with fluorescently labeled antibodies to identify neutrophils.
-
Analyze the cell suspension by flow cytometry to quantify the number of neutrophils recruited to the peritoneal cavity.
-
Compare the number of neutrophils in the AS-041164-treated groups to the vehicle-treated group to determine the percentage of inhibition.
